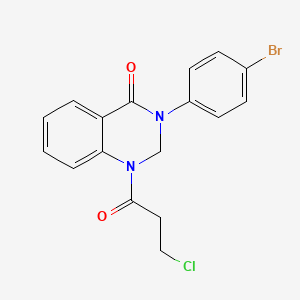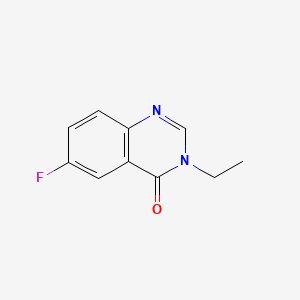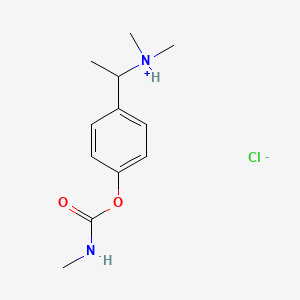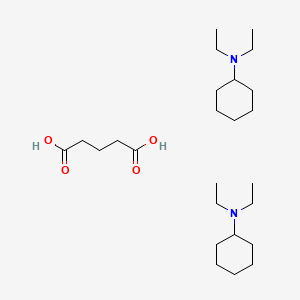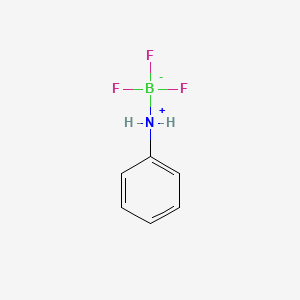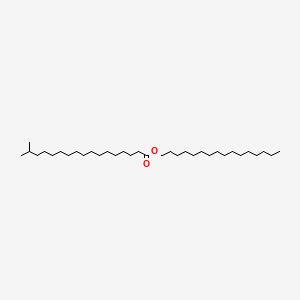
Hexadecyl 16-methylheptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Hexadecyl 16-methylheptadecanoate is typically synthesized through the esterification of 16-methylheptadecanoic acid with hexadecanol. The preparation involves the following steps:
Esterification: The reaction between 16-methylheptadecanoic acid and hexadecanol in the presence of an acid catalyst.
Acid Catalysis: Commonly, sulfuric acid or p-toluenesulfonic acid is used as the catalyst.
Alcoholysis: The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Análisis De Reacciones Químicas
Hexadecyl 16-methylheptadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are carboxylic acids, alcohols, and substituted esters .
Aplicaciones Científicas De Investigación
Hexadecyl 16-methylheptadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: It is investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: It is used as an additive in lubricants, plasticizers, and adhesives.
Mecanismo De Acción
The mechanism of action of hexadecyl 16-methylheptadecanoate involves its interaction with lipid membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
Hexadecyl 16-methylheptadecanoate can be compared with similar compounds such as:
Methyl 16-methylheptadecanoate: This compound has a similar structure but with a methyl ester group instead of a hexadecyl ester group.
16-methylheptadecanoic acid: This compound is the parent acid of this compound and has similar chemical properties.
This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties, making it suitable for various applications in different fields .
Propiedades
Número CAS |
69086-01-7 |
|---|---|
Fórmula molecular |
C34H68O2 |
Peso molecular |
508.9 g/mol |
Nombre IUPAC |
hexadecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32-36-34(35)31-28-25-22-19-16-13-12-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3 |
Clave InChI |
FBQVFXLUGAFMIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




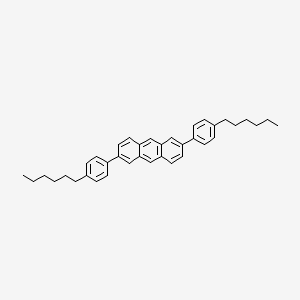
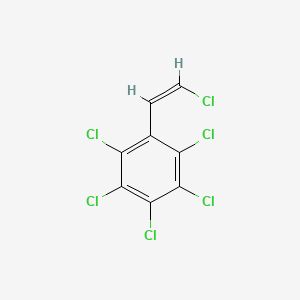
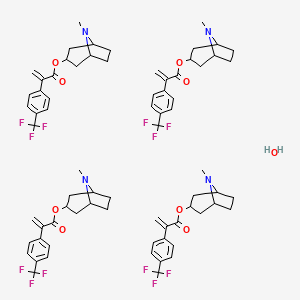
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
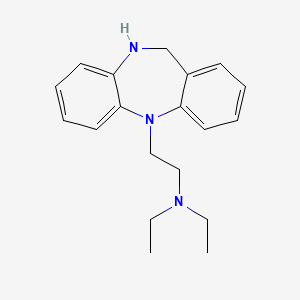
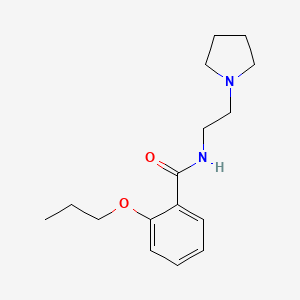
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
